Mal-PEG8-Val-Ala-PAB-SB-743921

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C73H96ClN7O19 |

|---|---|

分子量 |

1411.0 g/mol |

IUPAC名 |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate |

InChI |

InChI=1S/C73H96ClN7O19/c1-50(2)66(79-63(83)26-31-91-33-35-93-37-39-95-41-43-97-45-46-98-44-42-96-40-38-94-36-34-92-32-28-75-62(82)25-30-80-64(84)23-24-65(80)85)71(88)77-53(6)70(87)78-58-20-15-55(16-21-58)49-99-73(90)76-27-10-29-81(72(89)56-17-13-52(5)14-18-56)67(51(3)4)69-60(47-54-11-8-7-9-12-54)68(86)59-22-19-57(74)48-61(59)100-69/h7-9,11-24,48,50-51,53,66-67H,10,25-47,49H2,1-6H3,(H,75,82)(H,76,90)(H,77,88)(H,78,87)(H,79,83)/t53-,66-,67?/m0/s1 |

InChIキー |

VBZLHBUDGFYTTG-CYJUJZEBSA-N |

異性体SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)OCC2=CC=C(C=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)C(C4=C(C(=O)C5=C(O4)C=C(C=C5)Cl)CC6=CC=CC=C6)C(C)C |

正規SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)OCC2=CC=C(C=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)C(C4=C(C(=O)C5=C(O4)C=C(C=C5)Cl)CC6=CC=CC=C6)C(C)C |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Anti-neoplastic Activity of SB-743921: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of SB-743921, a potent and selective inhibitor of the Kinesin Spindle Protein (KSP). Tailored for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular consequences, and key signaling pathways modulated by this promising anti-cancer agent. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key cited experiments are provided.

Core Mechanism: Targeting Mitotic Progression

SB-743921 exerts its anti-neoplastic effects by specifically targeting the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a crucial motor protein that belongs to the kinesin-5 family and plays an indispensable role during the early stages of mitosis.[2] Its primary function is to establish and maintain the bipolar mitotic spindle, a microtubule-based structure essential for the accurate segregation of chromosomes into daughter cells.

The core mechanism of SB-743921 involves the potent and selective inhibition of the ATPase activity of KSP.[3] This inhibition prevents KSP from hydrolyzing ATP, a process that provides the energy required for its motor function along microtubules. Consequently, the outward force generated by KSP that pushes the spindle poles apart is abolished. This disruption of spindle dynamics leads to the formation of abnormal monopolar spindles, causing a cell cycle arrest in mitosis and ultimately triggering apoptosis, or programmed cell death, in rapidly dividing cancer cells.[1]

A key advantage of targeting KSP is its selective expression and function in proliferating cells, potentially leading to a more favorable safety profile compared to traditional chemotherapeutics that broadly target the microtubule network, which can result in neurotoxicity.[3]

Quantitative Analysis of SB-743921 Activity

The potency and selectivity of SB-743921 have been quantified through various preclinical studies. The following tables summarize key quantitative data, providing a comparative overview of its inhibitory activity and cellular effects.

| Parameter | Value | Target | Assay |

| Ki | 0.1 nM | Human KSP | Biochemical Assay |

| Ki | 0.12 nM | Mouse KSP | Biochemical Assay |

| Ki | >70 µM | Other Kinesins (MKLP1, Kin2) | Biochemical Assay |

| IC50 | 0.02 nM | SKOV3 | Cellular Proliferation |

| IC50 | 0.07 nM | Colo205 | Cellular Proliferation |

| IC50 | 1.7 nM | MV522 | Cellular Proliferation |

| IC50 | 0.06 nM | MX1 | Cellular Proliferation |

Table 1: Inhibitory Potency of SB-743921. This table showcases the high potency of SB-743921 for its target, KSP, and its significant selectivity over other kinesin motor proteins.[4][5]

| Cell Line | Cancer Type | IC50 Range |

| GC-DLBCL | Germinal Center Diffuse Large B-Cell Lymphoma | 1 nM - 900 nM |

| ABC-DLBCL | Activated B-Cell Diffuse Large B-Cell Lymphoma | 1 nM - 10 µM |

Table 2: In Vitro Efficacy of SB-743921 in Diffuse Large B-Cell Lymphoma (DLBCL) Subtypes. This table highlights the differential sensitivity of DLBCL subtypes to SB-743921.[2]

Signaling Pathways Modulated by SB-743921

The mitotic arrest induced by SB-743921 triggers a cascade of downstream signaling events that converge on the induction of apoptosis. Key pathways affected include the p53 tumor suppressor pathway and the Bcl-2 family of apoptosis regulators.

p53, Bcl-2, and DTL Signaling Pathway

dot

Caption: p53, Bcl-2, and DTL signaling pathway affected by SB-743921.

Studies have shown that treatment with SB-743921 leads to a significant upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[6] Concurrently, it downregulates the anti-apoptotic protein Bcl-2 and the cell cycle-related protein DTL (denticleless E3 ubiquitin protein ligase homolog).[6] The upregulation of p53 can, in turn, promote the expression of pro-apoptotic members of the Bcl-2 family, like Bax, further shifting the cellular balance towards apoptosis. The increase in Bax and decrease in Bcl-2 leads to the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[6]

MEK/ERK and AKT Signaling Pathway

dot

Caption: Inhibition of MEK/ERK and AKT signaling by SB-743921.

In certain cancer models, such as chronic myeloid leukemia (CML), SB-743921 has been shown to inhibit the MEK/ERK and AKT signaling pathways.[7] These pathways are critical for cell proliferation, survival, and are often implicated in drug resistance. By suppressing these pro-survival signals, SB-743921 may enhance its apoptotic effects and potentially overcome resistance to other targeted therapies like imatinib.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of SB-743921.

KSP ATPase Activity Assay (Biochemical Assay)

dot

Caption: Workflow for KSP ATPase Activity Assay.

Objective: To determine the inhibitory effect of SB-743921 on the ATPase activity of KSP.

Materials:

-

Purified recombinant human KSP motor domain

-

Paclitaxel-stabilized microtubules

-

Assay Buffer: 25 mM Pipes/KOH (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 10 µM paclitaxel

-

ATP solution

-

SB-743921 stock solution in DMSO

-

Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupling system

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of SB-743921 in assay buffer.

-

In a 96-well plate, add the KSP enzyme, microtubules, and the SB-743921 dilutions.

-

Add the PK/LDH, NADH, and PEP to the wells.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the rate of ADP production by KSP.

-

Calculate the rate of ATPase activity for each SB-743921 concentration.

-

Plot the activity rates against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Ki value.[4]

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of SB-743921 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, Colo205)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FCS)

-

SB-743921 stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 490-570 nm

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of SB-743921 in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of SB-743921. Include a vehicle control (DMSO-treated cells).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for an additional 1.5-4 hours.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance of each well using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the SB-743921 concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[4][8][9]

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To determine the effect of SB-743921 on the expression levels of p53, Bcl-2, and DTL.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

SB-743921

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p53, Bcl-2, DTL, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

-

Treat cells with various concentrations of SB-743921 for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.[10][11]

In Vivo Tumor Xenograft Study

dot

Caption: Workflow for an In Vivo Tumor Xenograft Study.

Objective: To evaluate the anti-tumor efficacy of SB-743921 in a living organism.

Materials:

-

Immunocompromised mice (e.g., female NMRI nu/nu or SCID beige mice)

-

Human cancer cell line (e.g., Colo205, Ly1 DLBCL)

-

SB-743921

-

Vehicle for administration (e.g., 8% DMSO, 2% Tween 80 in distilled water)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human tumor cells into the flank of the mice.

-

Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 80-200 mm³), randomize the mice into treatment and control groups.

-

Administer SB-743921 to the treatment group via a specified route (e.g., intraperitoneally) and dosage schedule (e.g., 2.5, 5, or 10 mg/kg on days 1, 5, and 9).[7][12] The control group receives the vehicle on the same schedule.

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Calculate the tumor growth inhibition for the treated groups compared to the control group.[12][13]

Conclusion

SB-743921 is a highly potent and selective inhibitor of the mitotic kinesin KSP. Its mechanism of action, centered on the disruption of mitotic spindle formation, leads to cell cycle arrest and apoptosis in cancer cells. The modulation of key signaling pathways, including the p53 and Bcl-2 families, and the MEK/ERK and AKT pathways, underscores its multifaceted anti-neoplastic activity. The preclinical data and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development of SB-743921 as a targeted cancer therapeutic.

References

- 1. Facebook [cancer.gov]

- 2. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. MTT (Assay protocol [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ashpublications.org [ashpublications.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Mal-PEG8-Val-Ala-PAB-SB-743921: Structure, Components, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Mal-PEG8-Val-Ala-PAB-SB-743921. This document details its chemical structure, individual components, mechanism of action, and relevant preclinical and clinical data. Experimental protocols for key assays and visualizations of critical pathways and workflows are also included to support further research and development.

Core Structure and Components

This compound is a complex molecule designed for targeted drug delivery as part of an antibody-drug conjugate. It consists of several key components, each with a specific function in the delivery and release of the cytotoxic payload.

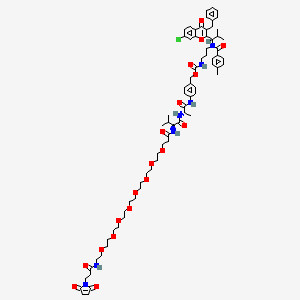

Chemical Structure:

Component Breakdown:

| Component | Abbreviation | Function |

| Maleimide | Mal | A thiol-reactive group that enables covalent conjugation to cysteine residues on a monoclonal antibody. |

| Polyethylene Glycol (8 units) | PEG8 | A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC. |

| Valine-Alanine | Val-Ala | A dipeptide linker that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. |

| p-Aminobenzyl Alcohol | PAB | A self-immolative spacer that, upon cleavage of the Val-Ala linker, spontaneously releases the attached cytotoxic drug in its active form. |

| SB-743921 | - | A potent small molecule inhibitor of the Kinesin Spindle Protein (KSP), which serves as the cytotoxic payload to induce cancer cell death. |

Mechanism of Action

The efficacy of an ADC utilizing this compound relies on a multi-step process that begins with targeted delivery and culminates in the induction of apoptosis in cancer cells.

Targeted Delivery and Internalization

An antibody conjugated with this compound binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell within an endosome. The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and degradative enzymes within the lysosome.

Linker Cleavage and Payload Release

Inside the lysosome, the Val-Ala dipeptide linker is recognized and cleaved by proteases, primarily Cathepsin B. This cleavage event initiates the self-immolation of the PAB spacer, which rapidly decomposes and releases the cytotoxic payload, SB-743921, into the cytoplasm of the cancer cell.

KSP Inhibition and Mitotic Arrest

Once released, SB-743921 exerts its cytotoxic effect by potently and selectively inhibiting the Kinesin Spindle Protein (KSP), also known as Eg5.[1] KSP is a motor protein that is essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[1] Inhibition of KSP leads to the formation of monopolar spindles, causing the cell to arrest in mitosis.[1] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

Signaling Pathway of KSP Inhibition

The inhibition of KSP by SB-743921 activates the spindle assembly checkpoint and subsequently the intrinsic apoptotic pathway.

Caption: KSP Inhibition Signaling Pathway.

Quantitative Data

In Vitro Cytotoxicity of SB-743921

The half-maximal inhibitory concentration (IC50) of SB-743921 has been determined in various cancer cell lines, demonstrating its potent cytotoxic activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKOV3 | Ovarian Cancer | 0.2 | [1] |

| Colo205 | Colon Cancer | 0.07 | [1] |

| MV522 | Lung Cancer | 1.7 | [1] |

| MX1 | Breast Cancer | 0.06 | [1] |

| P388 | Leukemia | 14.4 | [1] |

| GC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 1 - 900 | [3] |

| ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 1 - 10,000 | [3] |

Phase I Clinical Trial of SB-743921

A first-in-human Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of SB-743921 in patients with refractory solid tumors and lymphoma.[4]

| Parameter | Value |

| Number of Patients | 44 |

| Dose Escalation Range | 2 - 8 mg/m² |

| Maximum Tolerated Dose (MTD) | 4 mg/m² (administered as a 1-hour infusion every 21 days) |

| Dose-Limiting Toxicities (DLTs) | Neutropenia, hypophosphatemia, pulmonary emboli, transaminitis, hyponatremia, hyperbilirubinemia |

| Most Common DLT | Neutropenia |

| Objective Response | 1 durable partial response in a patient with metastatic cholangiocarcinoma |

| Stable Disease | 6 patients with stable disease for over four cycles |

Experimental Protocols

Synthesis of this compound

The synthesis of this drug-linker conjugate is a multi-step process. A generalized protocol is provided below, based on standard bioconjugation techniques.

References

The Pivotal Role of the PEG8 Linker in Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, revolutionizing oncology treatment. The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, efficacy, and pharmacokinetic profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers, particularly those with eight repeating units (PEG8), have garnered significant attention. This technical guide provides a comprehensive analysis of the role of the PEG8 linker in ADC design, summarizing key quantitative data, detailing experimental protocols for ADC evaluation, and visualizing complex biological and experimental workflows. The strategic incorporation of a PEG8 linker has been shown to enhance hydrophilicity, improve pharmacokinetics, and enable higher drug-to-antibody ratios (DAR), ultimately contributing to the development of more effective and tolerable ADCs.

Introduction to PEG Linkers in ADCs

The conjugation of a potent, often hydrophobic, cytotoxic payload to a large monoclonal antibody can lead to challenges such as aggregation, reduced stability, and poor solubility.[1] PEG linkers address these issues by introducing a hydrophilic and flexible spacer between the antibody and the payload.[2][] This process, known as PEGylation, offers several key advantages:

-

Enhanced Hydrophilicity and Solubility: PEG chains increase the overall water solubility of the ADC, mitigating aggregation issues, especially with hydrophobic payloads and higher DARs.[1][2]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which in turn reduces renal clearance and prolongs its circulation half-life.[4][5] This extended exposure allows for greater accumulation of the ADC at the tumor site.[1]

-

Reduced Immunogenicity: The PEG chain can act as a shield, masking potential immunogenic epitopes on the linker-payload complex.[1][4]

-

Higher Drug-to-Antibody Ratios (DAR): By preventing aggregation, PEG linkers facilitate the conjugation of a higher number of drug molecules per antibody, potentially leading to enhanced potency.[4]

The length of the PEG chain is a critical parameter, and studies have shown that a PEG8 linker often provides an optimal balance of these beneficial properties.

Quantitative Impact of the PEG8 Linker

The inclusion and length of a PEG linker have a quantifiable impact on the physicochemical and biological properties of an ADC. The following tables summarize key data from preclinical studies, highlighting the advantages of a PEG8 linker.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| ADC Construct | Linker Type | Animal Model | Key Pharmacokinetic Parameters | Reference |

| Non-binding IgG-MMAE | No PEG | Sprague-Dawley Rat | Rapid Clearance | [6] |

| Non-binding IgG-MMAE | PEG4 | Sprague-Dawley Rat | Increased Clearance vs. PEG8 | [6] |

| Non-binding IgG-MMAE | PEG8 | Sprague-Dawley Rat | Optimal Exposure, Approaching Parental Antibody PK | [6] |

| Non-binding IgG-MMAE | PEG12 | Sprague-Dawley Rat | Similar Exposure to PEG8 | [6] |

| Non-binding IgG-MMAE | PEG24 | Sprague-Dawley Rat | Similar Exposure to PEG8 | [6] |

Data synthesized from comparative studies. Absolute values for clearance and half-life can vary based on the specific antibody and payload.

Table 2: Impact of PEG Linker Length on ADC Tolerability

| ADC Construct | Linker Type | Animal Model | Maximum Tolerated Dose (MTD) / Survival | Reference |

| Non-binding IgG-MMAE | No PEG | Balb/C Mouse | Not Tolerated at 50 mg/kg (0% survival) | [6] |

| Non-binding IgG-MMAE | < PEG8 | Balb/C Mouse | Not Tolerated at 50 mg/kg | [6] |

| Non-binding IgG-MMAE | PEG8 | Balb/C Mouse | 100% Survival at 50 mg/kg | [6] |

| Non-binding IgG-MMAE | PEG12 | Balb/C Mouse | 100% Survival at 50 mg/kg | [6] |

| Non-binding IgG-MMAE | PEG24 | Balb/C Mouse | 100% Survival at 50 mg/kg | [6] |

Table 3: In Vitro Cytotoxicity of ADCs with PEGylated Linkers

| ADC Construct | Target Cell Line | Linker Type | IC50 (nM) | Reference |

| Anti-CD30-MMAE | CD30+ Lymphoma | PEGylated Glucuronide (varied PEG length) | Comparable potency across different PEG lengths | [7] |

| Trastuzumab-DM1 | Ovarian Cancer Cells | Val-Ala-Gly | Proportional to DM1 loading | [6] |

Note: In vitro cytotoxicity is primarily driven by the payload and target antigen expression, with PEG length generally having a minimal impact on IC50 values.

Signaling Pathways of Common ADC Payloads

The ultimate efficacy of an ADC is determined by the mechanism of action of its cytotoxic payload. Payloads commonly used in ADCs with PEG8 linkers include Monomethyl Auristatin E (MMAE) and Pyrrolobenzodiazepine (PBD) dimers.

MMAE Signaling Pathway

MMAE is a potent anti-mitotic agent that disrupts microtubule dynamics.[8][9] Upon release inside the target cell, MMAE binds to tubulin, inhibiting its polymerization.[10] This leads to G2/M phase cell cycle arrest and subsequent apoptosis.[8]

PBD Dimer Signaling Pathway

PBD dimers are DNA cross-linking agents that bind to the minor groove of DNA.[11][12] This covalent binding forms interstrand or intrastrand cross-links, leading to DNA structural damage, inhibition of DNA replication and transcription, and ultimately, cell death.[12][13]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments in the development and evaluation of ADCs with PEG8 linkers.

Protocol 1: Synthesis of an ADC with a Maleimide-PEG8 Linker

This protocol outlines a common method for conjugating a drug to an antibody via a thiol-reactive maleimide-PEG8 linker.

-

Antibody Reduction:

-

Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

-

Add a 10-20 fold molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

-

Remove excess TCEP using a desalting column or tangential flow filtration.

-

-

Drug-Linker Conjugation:

-

Dissolve the maleimide-PEG8-drug payload in a suitable organic solvent (e.g., DMSO).

-

Add the dissolved drug-linker to the reduced antibody solution at a 5-10 fold molar excess relative to the available thiol groups.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight, with gentle mixing.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unconjugated drug-linker and other reactants using size-exclusion chromatography (SEC) or tangential flow filtration.

-

Exchange the buffer to a formulation buffer suitable for storage (e.g., histidine-sucrose buffer, pH 6.0).

-

-

Characterization:

-

Determine the protein concentration using UV-Vis spectroscopy at 280 nm.

-

Calculate the average DAR using hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography-mass spectrometry (RPLC-MS).

-

Assess the level of aggregation by SEC-HPLC.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.[14][15][16]

-

Cell Seeding:

-

Culture target (antigen-positive) and control (antigen-negative) cells in appropriate media.

-

Harvest cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare a serial dilution of the ADC in cell culture media.

-

Remove the old media from the 96-well plate and add 100 µL of the diluted ADC to the respective wells. Include untreated control wells.

-

Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Incubate the plate overnight in the dark at 37°C.

-

-

Data Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Protocol 3: SEC-HPLC for Aggregation Analysis

This method is used to quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.[4][17]

-

Sample Preparation:

-

Dilute the ADC sample to a final concentration of 1-2 mg/mL in the mobile phase.

-

-

Chromatographic Conditions:

-

Data Acquisition and Analysis:

-

Inject the prepared sample onto the SEC-HPLC system.

-

Record the chromatogram. Aggregates will elute first, followed by the monomer, and then any fragments.

-

Integrate the peak areas for each species.

-

Calculate the percentage of each species relative to the total peak area.

-

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical workflow for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.[19][20][21]

-

Model Establishment:

-

Select an appropriate immunocompromised mouse strain (e.g., nude or NSG mice).

-

Subcutaneously implant human cancer cells (antigen-positive) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the mice into treatment and control groups (typically 5-10 mice per group).[22]

-

Administer the ADC intravenously at various dose levels. The control group receives a vehicle or a non-targeting ADC.

-

Administer treatment according to a predetermined schedule (e.g., once a week for three weeks).

-

-

Monitoring and Data Collection:

-

Measure tumor volume (using calipers) and body weight twice weekly.

-

Monitor the general health and behavior of the mice.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Assess the statistical significance of the results.

-

Conclusion and Future Perspectives

The PEG8 linker plays a crucial role in optimizing the therapeutic potential of antibody-drug conjugates. Its ability to enhance hydrophilicity, improve pharmacokinetic profiles, and enable higher drug loading directly addresses key challenges in ADC development. The quantitative data and experimental protocols presented in this guide underscore the importance of rational linker design. As the field of ADCs continues to evolve, the development of novel PEG linker chemistries, including branched or cleavable PEG structures, will further refine the precision and efficacy of these targeted therapies, offering new hope for cancer patients. The continued investigation into the interplay between linker length, payload properties, and in vivo performance will be paramount in designing the next generation of successful ADCs.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 4. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. In vivo Serum Enabled Production of Ultrafine Nanotherapeutics for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hpst.cz [hpst.cz]

- 18. shimadzu.com [shimadzu.com]

- 19. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 22. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

SB-743921: A Technical Guide to a Potent Kinesin Spindle Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-743921 is a potent and highly selective, small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division.[4][5][6] By inhibiting the ATPase activity of KSP, SB-743921 disrupts mitotic spindle assembly, leading to cell cycle arrest in mitosis and subsequent apoptosis in proliferating cells.[2][3][7] This mechanism of action makes KSP an attractive target for anticancer drug development, as its function is specific to dividing cells, potentially sparing non-dividing healthy cells and reducing the neurotoxicity often associated with tubulin-targeting agents.[1][5][8]

This technical guide provides a comprehensive overview of SB-743921, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Chemical and Physical Properties

SB-743921 is a synthetic small molecule with the following properties:

| Property | Value |

| Chemical Name | N-(3-aminopropyl)-N-[(1R)-1-[7-chloro-4-oxo-3-(phenylmethyl)-4H-1-benzopyran-2-yl]-2-methylpropyl]-4-methyl-benzamide, monohydrochloride[9][10] |

| CAS Number | 940929-33-9 (HCl salt)[9][10] |

| Molecular Formula | C₃₁H₃₃ClN₂O₃ • HCl[9] |

| Molecular Weight | 553.52 g/mol [2][9] |

| Solubility | Soluble in DMSO and Ethanol[10] |

Mechanism of Action

SB-743921 selectively targets the ATP-binding domain of KSP, inhibiting its ATPase activity.[11][12] This enzymatic activity is crucial for KSP to move along microtubules and push the spindle poles apart.[5][13] Inhibition of KSP leads to the formation of monoastral spindles, where the centrosomes fail to separate, resulting in mitotic arrest and ultimately, apoptosis.[3][5]

Caption: Mechanism of SB-743921 action on the KSP signaling pathway during mitosis.

Quantitative Preclinical Data

SB-743921 has demonstrated high potency and selectivity for KSP in various preclinical models.

Biochemical Activity

| Parameter | Species | Value | Selectivity |

| Ki | Human KSP | 0.1 nM[2][14] | >40,000-fold vs other kinesins[1] |

| Ki | Mouse KSP | 0.12 nM[2] | |

| IC50 (ATPase) | KSP | 0.1 nM[15] |

In Vitro Cellular Activity

| Cell Line | Cancer Type | IC50 / GI50 |

| GC-DLBCL cell lines | Germinal Center Diffuse Large B-cell Lymphoma | 1 nM - 900 nM[11] |

| ABC-DLBCL cell lines | Activated B-cell Diffuse Large B-cell Lymphoma | 1 nM - 10 µM[11] |

| HCT116 | Colon Cancer | 25 nM[9] |

| LNCaP | Prostate Cancer | 22 nM[9] |

| PC3 | Prostate Cancer | 48 nM[9] |

| K562 | Leukemia | 50 nM[9] |

| BxPC-3 | Pancreatic Cancer | 80 nM[9] |

| NCI-H1299 | Lung Cancer | 82 nM[9] |

In Vivo Antitumor Activity

| Xenograft Model | Cancer Type | Outcome |

| COLO 205 | Colon Cancer | Complete tumor regression[8][9] |

| MCF-7 | Breast Cancer | Partial regression[8][9] |

| SK-MES | Lung Cancer | Partial regression[8][9] |

| H69 | Lung Cancer | Partial regression[8][9] |

| OVCAR-3 | Ovarian Cancer | Complete and partial regressions[8][9] |

| HT-29 | Colon Cancer | Tumor growth delay[2] |

| MX-1 | Breast Cancer | Tumor growth delay[2] |

| MDA-MB-231 | Breast Cancer | Tumor growth delay[2] |

| A2780 | Ovarian Cancer | Tumor growth delay[2] |

| Ly-1 (GC-DLBCL) | Diffuse Large B-cell Lymphoma | Marked activity, dose-dependent tumor volume reduction (2.5-10 mg/kg)[9][11] |

| P388 | Leukemia | Significant efficacy, multi-log cell kill[2][8] |

Clinical Trial Data

A first-in-human Phase I clinical trial of SB-743921 was conducted in patients with refractory solid tumors and lymphoma.[1]

| Parameter | Finding |

| Administration | 1-hour intravenous infusion every 3 weeks[1] |

| Dose Range Evaluated | 2 to 8 mg/m²[1] |

| Maximum Tolerated Dose (MTD) | 4 mg/m²[1] |

| Recommended Phase II Dose | 4 mg/m²[1] |

| Dose-Limiting Toxicities (DLTs) | Neutropenia (most common), hypophosphatemia, pulmonary emboli, SVC syndrome, transaminitis, hyponatremia, hyperbilirubinemia[1] |

| Common Toxicities | Nausea, neutropenia, diarrhea, abdominal pain, fatigue, pyrexia, vomiting, dizziness, headache, leucopenia, AST elevations, constipation[1] |

| Noteworthy Lacking Toxicities | Alopecia, mucositis, neuropathy[1] |

| Pharmacokinetics | Maximum plasma concentration and AUC appeared to increase proportionally to the dose; high inter-subject variability in clearance[1] |

| Efficacy | One durable objective response in a patient with metastatic cholangiocarcinoma (on treatment for 11 months); 6 patients had stable disease for over four cycles[1] |

Experimental Protocols

KSP ATPase Activity Assay

A steady-state measurement of ATPase activity is performed using a pyruvate (B1213749) kinase-lactate dehydrogenase coupled assay.[2] This method links the production of ADP to the oxidation of NADH, which can be monitored by the change in absorbance at 340 nm.[2]

Caption: Experimental workflow for determining KSP ATPase activity.

Protein Purification: The motor domain of KSP is expressed in E. coli and purified using Ni-NTA agarose (B213101) affinity chromatography.[2]

Cell Growth Inhibition Assay

Cell viability is assessed using a tetrazolium-based assay (e.g., MTS or MTT).[2]

-

Cell Seeding: Cancer cell lines are seeded in 96-well microtiter plates and cultured in appropriate media (e.g., RPMI 1640 with 10% FCS).[2]

-

Drug Treatment: Cells are treated with serial dilutions of SB-743921 or DMSO as a control.[2]

-

Incubation: Plates are incubated for a specified period (e.g., 48 hours).[2]

-

Assay: A tetrazolium reagent is added to each well, and after an incubation period, the absorbance is read on a plate reader.[2]

-

Data Analysis: Cell growth is calculated as the ratio of absorbance in treated wells to control wells. IC50/GI50 values are determined by fitting the data to a four-parameter curve.[2]

In Vivo Xenograft Studies

-

Cell Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[9][16]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Mice are treated with SB-743921 (e.g., intraperitoneally) or a vehicle control at specified doses and schedules.[2]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is concluded when tumors reach a predetermined size or after a specified duration. Efficacy is evaluated based on tumor growth inhibition, delay, or regression.[8][9]

Phase I Clinical Trial Protocol

-

Patient Population: Patients with refractory solid tumors or lymphoma.[1]

-

Drug Administration: SB-743921 administered as a 1-hour intravenous infusion every 21 days.[1]

-

Dose Escalation: An accelerated dose-escalation phase followed by a standard dose-escalation design was used.[1]

-

Pharmacokinetic Sampling: Serial blood samples were collected over 48 hours during the first cycle.[1]

-

Sample Analysis: Plasma concentrations of SB-743921 were determined using a validated LC/MS method.[1]

-

Toxicity and Response Evaluation: Toxicity was assessed using NCI Common Terminology Criteria for Adverse Events (CTCAE), and tumor response was evaluated every 6 weeks.[1]

Caption: Logical progression of SB-743921 from preclinical to clinical development.

Conclusion

SB-743921 is a potent and selective KSP inhibitor with a well-defined mechanism of action. It has demonstrated significant antitumor activity in a broad range of preclinical models and has shown promising signals of efficacy in early clinical development, particularly in a patient with cholangiocarcinoma.[1][8] The manageable safety profile, notably the lack of neurotoxicity, further supports its potential as a valuable therapeutic agent in oncology.[1] Further clinical investigation is warranted to fully elucidate the therapeutic potential of SB-743921 in various cancer types.

References

- 1. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Kinesin - Wikipedia [en.wikipedia.org]

- 7. selleckchem.com [selleckchem.com]

- 8. A second generation KSP inhibitor, SB-743921, is a highly potent and active therapeutic in preclinical models of cancer | Semantic Scholar [semanticscholar.org]

- 9. caymanchem.com [caymanchem.com]

- 10. åå [yeasen.com]

- 11. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. How Kinesin Motor Proteins Drive Mitotic Spindle Function: Lessons from Molecular Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. tandfonline.com [tandfonline.com]

- 16. | BioWorld [bioworld.com]

A Technical Guide to the Discovery and Synthesis of Mal-PEG8-Val-Ala-PAB-SB-743921: A Kinesin Spindle Protein-Targeted ADC Payload

This document provides an in-depth technical overview of the antibody-drug conjugate (ADC) payload, Mal-PEG8-Val-Ala-PAB-SB-743921. It is intended for researchers, scientists, and professionals in the field of drug development. The guide covers the constituent components, a representative synthesis protocol, the mechanism of action, and relevant biological data.

Introduction and Rationale

Antibody-drug conjugates represent a powerful class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergy between its three core components: a specific monoclonal antibody, a stable linker, and a potent cytotoxic payload.

The subject of this guide, this compound, is a drug-linker conjugate engineered for the development of ADCs.[1][2] It combines a highly potent antimitotic agent, SB-743921, with a clinically validated, protease-cleavable linker system. This design facilitates stable systemic circulation and ensures targeted release of the payload within the lysosomal compartment of cancer cells.

-

Payload: SB-743921 is a selective inhibitor of the Kinesin Spindle Protein (KSP), a motor protein essential for the formation of a functional bipolar mitotic spindle during cell division.[3][4][5] Inhibition of KSP leads to mitotic arrest and apoptosis, making it an effective anticancer strategy.[3][6]

-

Linker System: Mal-PEG8-Val-Ala-PAB is a sophisticated construct. The maleimide (B117702) (Mal) group enables covalent conjugation to cysteine residues on an antibody. The hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and improves pharmacokinetic properties.[7] The dipeptide Valine-Alanine (Val-Ala) motif is specifically designed for cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[8][9][10] The p-aminobenzyl alcohol (PAB) serves as a self-immolative spacer, ensuring the traceless release of the unmodified active drug upon cleavage of the dipeptide.[9]

This guide will detail the underlying biology of the KSP target, the mechanism of the linker-payload, a proposed synthetic pathway, and key quantitative data derived from preclinical and clinical studies of the components.

The Cytotoxic Payload: SB-743921

Discovery and Mechanism of Action

SB-743921 is a potent, second-generation small molecule inhibitor of KSP (also known as Eg5 or KIF11).[11] It was developed by Merck through lead optimization studies, where the quinazoline (B50416) ring of the earlier KSP inhibitor, ispinesib, was replaced with a chromen-4-one ring, resulting in a five-fold increase in potency.[11] SB-743921 binds selectively to the ATP-binding site of KSP, inhibiting its ATPase activity which is crucial for its motor function.[12][13] This disruption prevents centrosome separation and the formation of the bipolar mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis.[4][5][6]

Signaling Pathways and Cellular Effects

The inhibition of KSP by SB-743921 initiates a cascade of events leading to programmed cell death. Studies have shown that treatment with SB-743921 can modulate several key signaling proteins. In breast cancer cells, it has been shown to upregulate the tumor suppressor p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2 and the cell cycle-related protein DTL (denticleless E3 ubiquitin–protein ligase homolog).[3] In chronic myeloid leukemia (CML) cells, SB-743921 has been found to suppress MEK/ERK and AKT signaling pathways and can overcome resistance to imatinib (B729).[14][15]

Quantitative Biological Data

SB-743921 has demonstrated high potency across various cancer models. The following tables summarize key in vitro and clinical pharmacokinetic data.

Table 1: In Vitro Potency of SB-743921

| Parameter | Value | Target/Cell Line | Reference |

|---|---|---|---|

| Ki | 0.1 nM | Human KSP (Eg5) | [14][16] |

| ATPase IC50 | 0.1 nM | KSP | [11] |

| IC50 | 1 nM - 900 nM | GC-DLBCL Cell Lines | [17] |

| IC50 | 1 nM - 10 µM | ABC-DLBCL Cell Lines |[17] |

Table 2: Pharmacokinetic Parameters of SB-743921 in Humans (Phase I)

| Parameter | Value (at 4 mg/m2 MTD) | Dosing Schedule | Reference |

|---|---|---|---|

| Maximum Tolerated Dose (MTD) | 4 mg/m2 | 1-hour infusion every 21 days | [18][19] |

| Dose-Limiting Toxicity (DLT) | Neutropenia | 1-hour infusion every 21 days | [18][19] |

| Objective Response | 1 durable partial response (Cholangiocarcinoma) | 1-hour infusion every 21 days | [18][20] |

| Stable Disease | 6 patients for >4 cycles | 1-hour infusion every 21 days |[18][20] |

The Linker System: Mal-PEG8-Val-Ala-PAB

The linker is a critical component that ensures the stability of the ADC in circulation and allows for the conditional release of the payload. The Mal-PEG8-Val-Ala-PAB linker is a protease-cleavable system designed for optimal performance.

References

- 1. amsbio.com [amsbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Facebook [cancer.gov]

- 6. medkoo.com [medkoo.com]

- 7. Mal-PEG8-Val-Ala-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. scbt.com [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Properties of Mal-PEG8-Val-Ala-PAB-SB-743921

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-PEG8-Val-Ala-PAB-SB-743921 is a sophisticated drug-linker conjugate designed for the targeted delivery of the potent kinesin spindle protein (KSP) inhibitor, SB-743921, in the context of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the core physicochemical properties of this conjugate, including its structural components, mechanism of action, and available analytical data. The information presented herein is intended to support researchers and drug development professionals in the strategic application of this molecule in ADC research and development.

Introduction

Antibody-drug conjugates represent a leading class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the high cytotoxicity of potent small-molecule drugs. The linker component of an ADC is critical, profoundly influencing its stability, solubility, and the efficiency of drug release at the target site. This compound is a state-of-the-art drug-linker conjugate that incorporates several key features to optimize its performance within an ADC construct.

This conjugate comprises four key moieties:

-

Maleimide (B117702) (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on a monoclonal antibody.

-

Polyethylene (B3416737) Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting ADC.

-

Valine-Alanine (Val-Ala): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.

-

p-Aminobenzyl (PAB): A self-immolative spacer that, following enzymatic cleavage of the Val-Ala linker, releases the active drug payload.

-

SB-743921: A potent inhibitor of the kinesin spindle protein (KSP), a motor protein essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

A notable application of this drug-linker conjugate is in the development of the antibody-drug conjugate H2-921, where it is conjugated to the HER2-specific antibody, trastuzumab. This ADC has demonstrated significant tumor-targeting properties and potent antitumor efficacy.[1]

Physicochemical Properties

Precise quantitative data for the standalone this compound conjugate is not extensively published. However, based on the properties of its individual components and data from commercial suppliers, we can compile the following information.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C73H96ClN7O19 | MedChemExpress |

| Molecular Weight | 1411.03 g/mol | MedChemExpress |

| Appearance | Colorless to light yellow oil | MedChemExpress |

Solubility and Stability

| Property | Description | Source |

| Solubility | The PEG8 spacer is incorporated to enhance the aqueous solubility of the otherwise hydrophobic drug-linker conjugate.[2] The parent drug, SB-743921, is soluble in DMSO.[3] | BroadPharm |

| Storage | Recommended storage at -20°C, protected from light, and under a nitrogen atmosphere. For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised. | MedChemExpress |

| Linker Stability | The Val-Ala dipeptide linker is designed to be stable in systemic circulation but cleavable by lysosomal proteases like Cathepsin B. Studies on similar Val-Ala linkers have shown they exhibit less aggregation in high drug-to-antibody ratio (DAR) constructs compared to Val-Cit linkers.[][5] The thiosuccinimide linkage formed from the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, potentially leading to premature drug release. | BOC Sciences, Creative Biolabs |

Mechanism of Action and Signaling Pathway

The therapeutic utility of this compound is realized upon its conjugation to a targeting antibody and subsequent internalization into a cancer cell.

Diagram of the Proposed Mechanism of Action:

Caption: Proposed mechanism of action for an ADC utilizing this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the standalone this compound are proprietary to commercial suppliers. However, the synthesis of the H2-921 ADC, as described by Li et al. (2023), provides insight into the handling and conjugation of this molecule.

Conjugation of this compound to Trastuzumab (H2-921 ADC Synthesis)

This protocol is adapted from the methodology for creating a similar ADC and outlines the general steps.

Workflow for ADC Synthesis and Characterization:

Caption: General workflow for the synthesis and characterization of an ADC.

Materials:

-

Trastuzumab

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography columns

Procedure:

-

Antibody Reduction: Trastuzumab is incubated with a molar excess of TCEP to reduce the interchain disulfide bonds, exposing free thiol groups for conjugation.

-

Drug-Linker Conjugation: The this compound, dissolved in a suitable organic solvent like DMSO, is added to the reduced antibody solution. The maleimide moiety reacts with the free thiols on the antibody to form a stable thioether bond. The reaction is typically carried out at a controlled temperature and pH.

-

Purification: The resulting ADC is purified from unconjugated drug-linker and other reaction components using size-exclusion chromatography.

-

Characterization: The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), purity, aggregation level, and to confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody.

Analytical Characterization Methods

The following analytical techniques are commonly employed to characterize this compound and ADCs derived from it:

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-Phase (RP-HPLC): Used to assess the purity of the drug-linker conjugate.

-

Hydrophobic Interaction Chromatography (HIC-HPLC): Employed to determine the DAR of the resulting ADC.

-

Size-Exclusion Chromatography (SEC-HPLC): Used to quantify aggregates and fragments in the purified ADC solution.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the drug-linker conjugate and to analyze the structure of the ADC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the drug-linker conjugate.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To evaluate the binding affinity of the ADC to its target antigen.

Conclusion

This compound is a highly promising drug-linker conjugate for the development of next-generation antibody-drug conjugates. Its design incorporates features that address key challenges in ADC development, including solubility and targeted drug release. The successful application of this conjugate in the creation of potent and effective ADCs underscores its potential in advancing targeted cancer therapy. Further detailed characterization of the standalone conjugate will be beneficial for its broader application and optimization in future ADC constructs.

References

- 1. A novel antibody-KSP inhibitor conjugate improves KSP inhibitor efficacy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mal-PEG8-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]

- 3. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

An In-depth Technical Guide on the In Vitro Cytotoxicity of SB-743921 Payload

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of SB-743921, a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5. SB-743921 has demonstrated significant anti-proliferative activity across a wide range of cancer cell lines, making it a compound of high interest for oncology research and as a payload in antibody-drug conjugates (ADCs).

Core Mechanism of Action

SB-743921 exerts its cytotoxic effects by specifically targeting KSP, a motor protein crucial for the formation of a bipolar mitotic spindle during cell division.[1] By inhibiting the ATPase activity of KSP, SB-743921 prevents the separation of centrosomes, leading to the formation of monopolar spindles and subsequent mitotic arrest.[2][3] This disruption of the cell cycle ultimately triggers apoptosis, or programmed cell death.[2][4] The selectivity of SB-743921 for KSP over other kinesin proteins, with a reported selectivity of over 40,000-fold, minimizes off-target effects.[5]

Quantitative Cytotoxicity Data

The in vitro potency of SB-743921 has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKOV3 | Ovarian Cancer | 0.02 - 1.7 | [6] |

| Colo205 | Colon Cancer | 0.02 - 1.7 | [6] |

| MV522 | Not Specified | 0.02 - 1.7 | [6] |

| MX1 | Breast Cancer | 0.02 - 1.7 | [6] |

| Germinal Center DLBCL | Diffuse Large B-Cell Lymphoma | 1 - 900 | [3][7] |

| Post-Germinal Center DLBCL | Diffuse Large B-Cell Lymphoma | 1 - 10,000 | [3][7] |

| Chronic Myeloid Leukemia (CML) Primary Cells | Chronic Myeloid Leukemia | Potent inhibition at 1 nM | [8] |

Note: The range of IC50 values can be attributed to variations in experimental conditions and the inherent biological differences between cell lines.

Signaling Pathway and Mechanism of Action

The cytotoxic cascade initiated by SB-743921 is centered on the inhibition of KSP, leading to mitotic arrest and subsequent apoptosis. The key steps in this pathway are illustrated in the diagram below.

Experimental Protocols

The following section details a generalized protocol for assessing the in vitro cytotoxicity of SB-743921 using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Culture and Seeding:

-

Maintain the desired cancer cell lines in a humidified incubator at 37°C with 5% CO2.[9]

-

Harvest cells during the logarithmic growth phase using an appropriate detachment method (e.g., trypsinization).[9]

-

Determine the cell concentration and viability using a hemocytometer or an automated cell counter.[9]

-

Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium.[9]

-

Incubate the plates for 24 hours to allow for cell attachment.[10]

2. Compound Preparation and Treatment:

-

Prepare a stock solution of SB-743921 in a suitable solvent, such as DMSO.[6]

-

Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the dose-response curve. It is crucial to ensure the final solvent concentration does not exceed a non-toxic level (e.g., <0.5% DMSO).[11]

-

Remove the medium from the seeded cells and add 100 µL of the medium containing the various concentrations of SB-743921. Include wells with vehicle control (medium with the same concentration of solvent) and untreated controls.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).[12]

3. MTT Assay and Data Analysis:

-

Following the incubation period, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.[10]

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[10]

-

Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[10]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[10]

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro cytotoxicity assay.

Conclusion

SB-743921 is a highly potent cytotoxic agent with a well-defined mechanism of action targeting the mitotic machinery of cancer cells. Its sub-nanomolar to low micromolar activity across a broad range of cancer cell lines underscores its potential as a therapeutic agent and as a payload for targeted drug delivery systems. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the anti-cancer properties of SB-743921.

References

- 1. Facebook [cancer.gov]

- 2. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdk2-cyclin-inhibitory-peptide-i.com [cdk2-cyclin-inhibitory-peptide-i.com]

- 7. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Conjugation of Mal-PEG8-Val-Ala-PAB-SB-743921 to a Monoclonal Antibody

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the conjugation of a maleimide-activated drug-linker, Mal-PEG8-Val-Ala-PAB-SB-743921, to a monoclonal antibody (mAb). This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics.[1][2][3] The protocol outlines the partial reduction of the antibody's interchain disulfide bonds, the conjugation of the drug-linker to the resulting free thiols, and the subsequent purification and characterization of the ADC.

The drug-linker consists of several key components:

-

Maleimide (Mal): A reactive group that specifically forms a stable thioether bond with the sulfhydryl groups of cysteine residues on the antibody.[][5][]

-

PEG8: An eight-unit polyethylene (B3416737) glycol spacer that enhances solubility and biocompatibility.[][]

-

Val-Ala: A dipeptide linker that is specifically cleaved by the lysosomal enzyme Cathepsin B, ensuring targeted drug release within the cancer cell.[8][9]

-

PAB (p-aminobenzyl carbamate): A self-immolative spacer that releases the active drug upon cleavage of the Val-Ala linker.[9]

-

SB-743921: A potent small molecule inhibitor of the kinesin spindle protein (KSP), which is essential for mitosis.[10][11][12][13] Inhibition of KSP leads to cell cycle arrest and apoptosis in proliferating cancer cells.[11][13][14]

This protocol is intended to serve as a comprehensive guide for researchers in the field of ADC development.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the resulting ADC.

Table 1: ADC Characterization Summary

| Parameter | Method | Expected Value | Acceptance Criteria |

| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, RP-HPLC, UV-Vis | 3.5 - 4.5 | 3.0 - 5.0 |

| Monomer Purity | SEC-HPLC | > 95% | ≥ 95% |

| Aggregate Percentage | SEC-HPLC | < 5% | ≤ 5% |

| Fragment Percentage | SEC-HPLC | < 1% | ≤ 1% |

| Free Drug Level | RP-HPLC | < 1% | ≤ 1% |

| Endotoxin Level | LAL Assay | < 0.5 EU/mg | ≤ 1.0 EU/mg |

Table 2: In Vitro Cytotoxicity Data

| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Naked mAb IC50 (nM) | Free Drug IC50 (nM) |

| Target-Positive | High | 1.5 | > 1000 | 0.1 |

| Target-Negative | Low/None | > 1000 | > 1000 | 0.1 |

Experimental Protocols

Materials and Reagents

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

L-Cysteine

-

Sephadex G-25 desalting column

-

0.22 µm sterile filters

Antibody Reduction

This step involves the partial reduction of the interchain disulfide bonds of the mAb to generate free thiol groups for conjugation.

-

Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

-

Prepare a fresh stock solution of TCEP (10 mM) in PBS.

-

Add TCEP to the mAb solution to a final molar excess of 2.5-fold over the antibody. The optimal TCEP concentration may need to be determined empirically.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

Immediately after incubation, remove the excess TCEP using a pre-equilibrated Sephadex G-25 desalting column with PBS, pH 7.4.

-

Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

Conjugation Reaction

This protocol describes the conjugation of the maleimide-activated drug-linker to the reduced mAb.

-

Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

-

Add the drug-linker stock solution to the reduced mAb solution to achieve a final molar ratio of drug-linker to antibody of 5:1. The reaction should be performed in a buffer with a pH between 6.5 and 7.5.[][]

-

The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

-

To quench the reaction, add a 10-fold molar excess of L-Cysteine over the drug-linker and incubate for an additional 30 minutes at room temperature.

ADC Purification

Purification is essential to remove unreacted drug-linker, quenched drug-linker, and any aggregates.

-

Purify the ADC using a Sephadex G-25 desalting column or through tangential flow filtration (TFF) to remove small molecule impurities.

-

For further purification and to remove aggregates, perform size exclusion chromatography (SEC) using an appropriate column and buffer system.[15][16]

-

Collect the fractions corresponding to the monomeric ADC.

-

Pool the purified ADC fractions and concentrate to the desired concentration.

-

Sterile filter the final ADC solution using a 0.22 µm filter and store at 2-8°C.

ADC Characterization

The DAR can be determined using several methods:

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules.[17][18][19][20][21] The average DAR is calculated from the peak areas of the different drug-loaded species.[]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the DAR, often after reduction of the ADC into its light and heavy chains.[23]

-

UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.[][23]

-

Size Exclusion Chromatography (SEC): SEC is the primary method for assessing the purity of the ADC and quantifying the percentage of monomer, aggregates, and fragments.[15][16][24][25]

The potency of the ADC is evaluated using an in vitro cell-based assay, such as the MTT assay.[26][27][28][29]

-

Plate target-positive and target-negative cancer cell lines in 96-well plates.

-

Treat the cells with serial dilutions of the ADC, naked mAb, and free drug.

-

Incubate for a period determined by the cell doubling time and the mechanism of action of the payload (typically 72-96 hours for anti-mitotic agents).[29]

-

Assess cell viability using the MTT reagent and measure the absorbance.

-

Calculate the IC50 values (the concentration of the compound that inhibits cell growth by 50%).[26][27]

Visualizations

Experimental Workflow

Caption: Experimental workflow for ADC conjugation.

Intracellular Processing and Drug Release

Caption: Intracellular trafficking and payload release.

References

- 1. adcreview.com [adcreview.com]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 10. scbt.com [scbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Facebook [cancer.gov]

- 14. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. lcms.cz [lcms.cz]

- 17. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates [pubmed.ncbi.nlm.nih.gov]

- 21. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 23. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 25. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 27. researchgate.net [researchgate.net]

- 28. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

Synthesizing a Potent Antibody-Drug Conjugate: Mal-PEG8-Val-Ala-PAB-SB-743921

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis and characterization of an antibody-drug conjugate (ADC) utilizing the drug-linker construct Mal-PEG8-Val-Ala-PAB-SB-743921. This ADC leverages a monoclonal antibody for targeted delivery of the potent kinesin spindle protein (KSP) inhibitor, SB-743921, to antigen-expressing cells. The linker system incorporates a stable maleimide (B117702) group for conjugation to the antibody, a hydrophilic PEG8 spacer to improve solubility, a cathepsin B-cleavable valine-alanine dipeptide, and a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer to ensure efficient release of the active payload within the target cell's lysosome.

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high cytotoxicity of small-molecule drugs.[1] The design of the linker connecting the antibody and the payload is critical for the ADC's efficacy and safety.[2] Cleavable linkers, such as the dipeptide valine-alanine (Val-Ala), are designed to be stable in systemic circulation and to be efficiently cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[2][3]

The payload, SB-743921, is a potent inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[4] KSP is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cells.[4][5] By conjugating SB-743921 to a targeting antibody, its therapeutic window can be significantly enhanced, concentrating its cytotoxic effect on malignant cells while minimizing systemic toxicity.[3][6]

This protocol outlines the steps for the synthesis of an ADC using the this compound drug-linker, including antibody preparation, the conjugation reaction, and subsequent purification and characterization of the resulting ADC.

Mechanism of Action

The synthesized ADC acts through a multi-step process. First, the monoclonal antibody component of the ADC binds to its specific target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the Val-Ala dipeptide linker is cleaved by cathepsin B. This cleavage triggers a 1,6-elimination reaction of the PAB spacer, leading to the release of the active SB-743921 payload into the cytoplasm. The released SB-743921 then binds to KSP, disrupting mitotic spindle formation, inducing cell cycle arrest at the G2/M phase, and ultimately leading to apoptotic cell death.[3][5]

dot

Caption: Workflow of ADC binding, internalization, and payload release.

Experimental Protocols

Materials and Reagents

-

Monoclonal Antibody (mAb) of interest (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound (Drug-Linker Conjugate)[7]

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[8]

-

Quenching Solution: N-acetylcysteine

-

Purification/Formulation Buffer: e.g., Histidine-sucrose buffer, pH 6.0

-

Organic Co-solvent: Dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting columns (e.g., Sephadex G-25) or centrifugal concentrators (e.g., 30 kDa MWCO)[8]

-

Analytical Columns:

-

Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR)

-